molecular formula C11H18 B1584094 2-Methyladamantane CAS No. 700-56-1

2-Methyladamantane

Cat. No.: B1584094
CAS No.: 700-56-1
M. Wt: 150.26 g/mol
InChI Key: VMODAALDMAYACB-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique cage-like structure, which imparts significant stability and rigidity. It is used in various fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyladamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane using methylating agents under acidic conditions. For instance, the reaction of adamantane with methyl iodide in the presence of aluminum chloride as a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-methyleneadamantane. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Methyladamantane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methyladamantanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert 2-methyladamantanone back to this compound using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the adamantane structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Chlorine gas, bromine.

Major Products Formed:

    Oxidation: 2-Methyladamantanone.

    Reduction: this compound.

    Substitution: 2-Methyl-2-chloroadamantane, 2-Methyl-2-bromoadamantane.

Mechanism of Action

The mechanism of action of 2-Methyladamantane and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes or receptors, modulating biological pathways. The cage-like structure of this compound allows it to fit into enzyme active sites or receptor binding pockets, thereby exerting its effects .

Comparison with Similar Compounds

    Adamantane: The parent compound of 2-Methyladamantane, characterized by its similar cage-like structure but without the methyl group.

    1-Methyladamantane: Another derivative with a methyl group at a different position on the adamantane structure.

    2-Methyleneadamantane: A precursor in the synthesis of this compound, featuring a double bond at the 2-position.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability compared to other adamantane derivatives. Its methyl group at the 2-position influences its chemical behavior, making it a valuable compound in various applications .

Properties

IUPAC Name

2-methyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMODAALDMAYACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3CC(C2)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220265
Record name 2-Methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-56-1
Record name 2-Methyladamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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